molecular formula C10H7ClN4O2S B15012265 5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B15012265
M. Wt: 282.71 g/mol
InChI Key: SLAAYLPHEYZFFG-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a sulfanylidene-diazinane core. Its molecular formula is C9H7ClN4O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method includes the use of 4-chlorophenylhydrazine and a suitable diazinane derivative under controlled conditions. The reaction is often carried out in organic solvents such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrazine derivatives.

Scientific Research Applications

5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-2-(ethylsulfanyl)-1-methyl-1H-imidazole
  • (4Z)-4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

5-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of a chlorophenyl group and a sulfanylidene-diazinane core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H7ClN4O2S

Molecular Weight

282.71 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H7ClN4O2S/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)

InChI Key

SLAAYLPHEYZFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)Cl

Origin of Product

United States

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